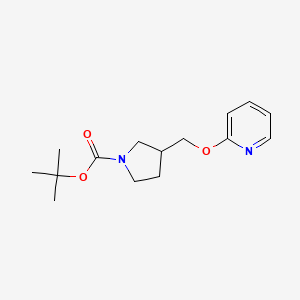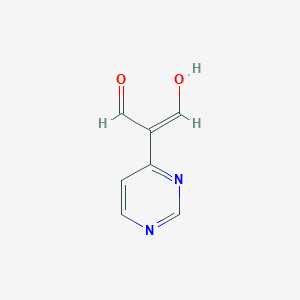
tert-Butyl 3-((pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-3-((Pyridin-2-yloxy)methyl)pyrrolidin-1-carboxylat ist eine organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrrolidinring, eine Pyridin-2-yloxygruppe und einen tert-Butylester umfasst. Ihre Summenformel lautet C14H20N2O3 und sie hat ein Molekulargewicht von 264,32 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von tert-Butyl-3-((Pyridin-2-yloxy)methyl)pyrrolidin-1-carboxylat beinhaltet typischerweise die Reaktion von Pyrrolidinderivaten mit Pyridin-2-yloxyverbindungen. Eine gängige Methode beinhaltet die Verwendung von tert-Butyl-3-hydroxypyrrolidin-1-carboxylat als Ausgangsmaterial. Diese Verbindung wird mit Pyridin-2-yloxymethyljodid in Gegenwart einer Base wie Natriumhydrid (NaH) in Tetrahydrofuran (THF) bei niedrigen Temperaturen umgesetzt.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung der Laborsynthesemethoden, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Ausbeute des Endprodukts umfassen.
Chemische Reaktionsanalyse
Reaktionstypen
tert-Butyl-3-((Pyridin-2-yloxy)methyl)pyrrolidin-1-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Pyridin-2-yloxygruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Oxidation und Reduktion:
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen dieser Verbindung verwendet werden, sind:
Natriumhydrid (NaH): Als Base in Substitutionsreaktionen verwendet.
Methyliodid: Als Methylierungsmittel verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von tert-Butyl-3-((Pyridin-2-yloxy)methyl)pyrrolidin-1-carboxylat gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Substitutionsreaktionen verschiedene Pyrrolidinderivate ergeben.
Wissenschaftliche Forschungsanwendungen
tert-Butyl-3-((Pyridin-2-yloxy)methyl)pyrrolidin-1-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Baustein bei der Synthese neuer organischer Verbindungen verwendet.
Medizin: Auf seine potenziellen therapeutischen Eigenschaften untersucht.
Industrie: Verwendet bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-3-((Pyridin-2-yloxy)methyl)pyrrolidin-1-carboxylat ist nicht gut dokumentiert. Es wird angenommen, dass es mit spezifischen molekularen Zielstrukturen und -wegen interagiert und möglicherweise biologische Prozesse beeinflusst. Weitere Forschung ist erforderlich, um den genauen Wirkmechanismus und die beteiligten molekularen Zielstrukturen aufzuklären .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-((pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Sodium Hydride (NaH): Used as a base in substitution reactions.
Methyl Iodide: Used as a methylating agent.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-((pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of novel organic compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-((pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes. Further research is needed to elucidate the exact mechanism of action and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige Verbindungen, die tert-Butyl-3-((Pyridin-2-yloxy)methyl)pyrrolidin-1-carboxylat ähnlich sind, umfassen:
- tert-Butyl-3-((3-iodopyridin-2-yloxy)methyl)pyrrolidin-1-carboxylat
- tert-Butyl-3-((6-chlor-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidin-1-carboxylat
- tert-Butyl-(3S)-3-(hydroxymethyl)pyrrolidin-1-carboxylat
Einzigartigkeit
Die Einzigartigkeit von tert-Butyl-3-((Pyridin-2-yloxy)methyl)pyrrolidin-1-carboxylat liegt in seiner spezifischen Struktur, die einen Pyrrolidinring mit einer Pyridin-2-yloxygruppe und einem tert-Butylester kombiniert. Diese einzigartige Kombination von funktionellen Gruppen macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen.
Eigenschaften
Molekularformel |
C15H22N2O3 |
|---|---|
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
tert-butyl 3-(pyridin-2-yloxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-7-12(10-17)11-19-13-6-4-5-8-16-13/h4-6,8,12H,7,9-11H2,1-3H3 |
InChI-Schlüssel |
XVPCQBRLKDMERR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Benzyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041384.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B12041388.png)
![Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)-](/img/structure/B12041408.png)
![N-(oxan-4-yl)-4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzamide;hydrate](/img/structure/B12041412.png)

![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12041421.png)
![(9R,10S)-10-hydroxy-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B12041429.png)

![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12041438.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041446.png)


![N-(2-bromo-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041471.png)
